2-(2-chloro-3-fluoropyridin-4-yl)acetic acid
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Overview
Description
2-(2-chloro-3-fluoropyridin-4-yl)acetic acid is a chemical compound with the molecular formula C7H5ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-3-fluoropyridin-4-yl)acetic acid typically involves the halogenation of pyridine derivativesThe reaction conditions often involve the use of reagents such as thionyl chloride (SOCl2) and hydrofluoric acid (HF) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-3-fluoropyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-chloro-3-fluoropyridin-4-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-3-fluoropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-fluoropyridin-3-yl)acetic acid
- 2-(2-chloro-3-fluoropyridin-4-yl)methanol
- 2-(2-chloro-3-fluoropyridin-4-yl)carbamate
Uniqueness
2-(2-chloro-3-fluoropyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1227515-33-4 |
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Molecular Formula |
C7H5ClFNO2 |
Molecular Weight |
189.57 g/mol |
IUPAC Name |
2-(2-chloro-3-fluoropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5ClFNO2/c8-7-6(9)4(1-2-10-7)3-5(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
CFEUYTRWHDQXKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CC(=O)O)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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